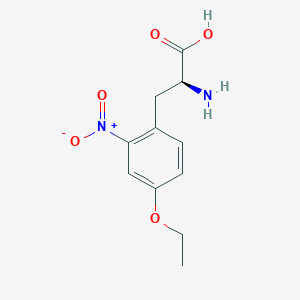
O-Ethyl-2-nitro-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl-2-nitro-L-tyrosine: is a derivative of the amino acid tyrosine, characterized by the presence of an ethyl group attached to the oxygen atom and a nitro group attached to the second carbon of the tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-2-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the ethylation of the hydroxyl group. A common synthetic route includes:
Nitration of L-Tyrosine: L-Tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Ethylation: The hydroxyl group of the nitrated tyrosine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and ethylation processes to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
O-Ethyl-2-nitro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields O-Ethyl-2-amino-L-tyrosine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
O-Ethyl-2-nitro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on protein structure and function, particularly in the context of oxidative stress and nitration.
Medicine: Investigated for its potential role in neurodegenerative diseases where nitration of tyrosine residues is implicated.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism by which O-Ethyl-2-nitro-L-tyrosine exerts its effects involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other cellular components. This interaction can lead to modifications of protein structure and function, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
3-Nitro-L-tyrosine: Similar in structure but lacks the ethyl group.
O-Methyl-2-nitro-L-tyrosine: Similar but with a methyl group instead of an ethyl group.
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Contains additional acetyl and chloro groups.
Uniqueness
O-Ethyl-2-nitro-L-tyrosine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
183583-02-0 |
|---|---|
分子式 |
C11H14N2O5 |
分子量 |
254.24 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-ethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-8-4-3-7(5-9(12)11(14)15)10(6-8)13(16)17/h3-4,6,9H,2,5,12H2,1H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
RPECJUHNPSEFBD-VIFPVBQESA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


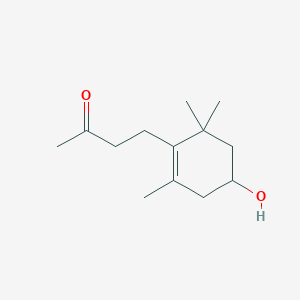
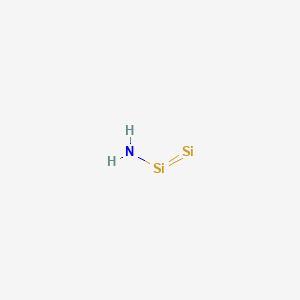
![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
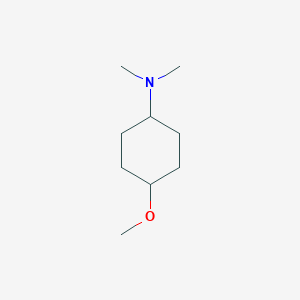
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
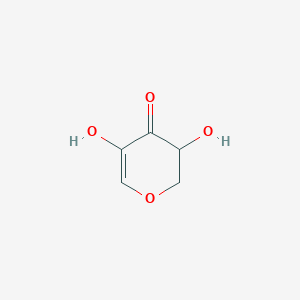
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
